molecular formula C7H10N2O B2609361 (2-hydrazinylphenyl)methanol CAS No. 1314916-34-1

(2-hydrazinylphenyl)methanol

Cat. No.: B2609361
CAS No.: 1314916-34-1
M. Wt: 138.17
InChI Key: CIQVTGTYPWWZBD-UHFFFAOYSA-N
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Description

(2-Hydrazinylphenyl)methanol is an organic compound with the chemical formula C7H10N2O It consists of a phenyl ring substituted with a hydrazinyl group at the second position and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydrazinylphenyl)methanol typically involves the reaction of 2-nitrobenzyl alcohol with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydrazinylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of phenylhydrazine derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

(2-Hydrazinylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-hydrazinylphenyl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar structure but lacks the methanol group.

    Benzyl alcohol: Similar structure but lacks the hydrazinyl group.

    Hydrazinobenzene: Similar structure but lacks the methanol group.

Uniqueness

(2-Hydrazinylphenyl)methanol is unique due to the presence of both hydrazinyl and methanol groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-hydrazinylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-9-7-4-2-1-3-6(7)5-10/h1-4,9-10H,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQVTGTYPWWZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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